4-Phenyl-1,3-dioxolane
Overview
Description
4-Phenyl-1,3-dioxolane is an organic compound belonging to the class of cyclic acetals. It is characterized by a dioxolane ring fused with a phenyl group. This compound is of significant interest due to its stability and reactivity, making it useful in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Phenyl-1,3-dioxolane can be synthesized through the acetalization of benzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in toluene with p-toluenesulfonic acid as the catalyst, allowing for the continuous removal of water using a Dean-Stark apparatus .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and efficient water removal techniques, such as molecular sieves or azeotropic distillation, enhances the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 4-Phenyl-1,3-dioxolane undergoes various chemical reactions, including:
Reduction: Reduction with agents like lithium aluminum hydride can convert it into the corresponding diol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products:
Oxidation: Benzaldehyde and glycolic acid.
Reduction: Corresponding diol.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
4-Phenyl-1,3-dioxolane has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Phenyl-1,3-dioxolane involves its ability to form stable cyclic structures, which can protect reactive functional groups during chemical reactions. Its molecular targets include carbonyl compounds, where it forms acetals or ketals, thereby preventing unwanted side reactions . The pathways involved include acetalization and transacetalization reactions .
Comparison with Similar Compounds
1,3-Dioxane: Similar in structure but with a six-membered ring, offering different stability and reactivity profiles.
2-Methylene-4-phenyl-1,3-dioxolane: A derivative used in radical ring-opening polymerization.
1,3-Dioxepane: A seven-membered ring compound with distinct ring strain and reactivity.
Uniqueness: 4-Phenyl-1,3-dioxolane is unique due to its optimal ring size, which provides a balance between stability and reactivity. Its phenyl group enhances its stability and makes it suitable for various applications in organic synthesis and industrial processes .
Properties
IUPAC Name |
4-phenyl-1,3-dioxolane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-2-4-8(5-3-1)9-6-10-7-11-9/h1-5,9H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVKDCYKVNYLEHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCO1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00862524 | |
Record name | 4-Phenyl-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00862524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1075-20-3 | |
Record name | 4-Phenyl-1,3-dioxolane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1075-20-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Phenyl-1,3-dioxolane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001075203 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Phenyl-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00862524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-phenyl-1,3-dioxolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.775 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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